molecular formula C15H23N3O2 B6925969 N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide

N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide

Cat. No.: B6925969
M. Wt: 277.36 g/mol
InChI Key: DANPLIIRVCYFGQ-UHFFFAOYSA-N
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Description

N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a dimethylamino group and an oxan-4-yl acetamide moiety, making it a versatile molecule for synthetic and catalytic processes.

Properties

IUPAC Name

N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-18(2)11-13-3-6-16-14(9-13)17-15(19)10-12-4-7-20-8-5-12/h3,6,9,12H,4-5,7-8,10-11H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANPLIIRVCYFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=NC=C1)NC(=O)CC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Substitution with Dimethylamino Group:

    Attachment of the Oxan-4-yl Acetamide Moiety: This step involves the formation of an amide bond between the pyridine derivative and oxan-4-yl acetic acid, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis, particularly in acylation and alkylation reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various catalytic processes. The compound can form stable complexes with metal ions, facilitating catalytic cycles in organic transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.

    N,N-Dimethyl-4-aminopyridine: Another derivative with similar catalytic properties.

Uniqueness

N-[4-[(dimethylamino)methyl]pyridin-2-yl]-2-(oxan-4-yl)acetamide is unique due to the presence of the oxan-4-yl acetamide moiety, which can impart additional steric and electronic effects, enhancing its reactivity and selectivity in certain reactions compared to simpler analogs like 4-dimethylaminopyridine.

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